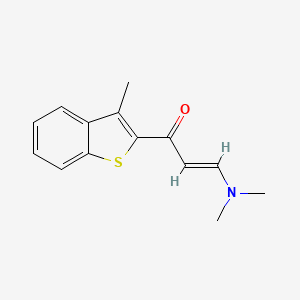

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-10-11-6-4-5-7-13(11)17-14(10)12(16)8-9-15(2)3/h4-9H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFAAAKRXFISSW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-1-benzothiophene-2-carbaldehyde with dimethylamine and acetone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the amine to form an imine intermediate, which then undergoes a nucleophilic addition with acetone to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also important considerations in the industrial production process to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The enone functional group can be oxidized to form corresponding epoxides or diketones.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, thiourea, or organolithium compounds.

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Alcohols, alkanes.

Substitution: Halides, thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiophene can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that certain benzothiophene derivatives possess potent antibacterial and antifungal properties. For instance, a derivative was tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to emit light when an electric current is applied has been explored in the development of efficient OLEDs. A study highlighted the synthesis of OLEDs using this compound, which demonstrated high luminescence efficiency and stability .

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties. Research showed that adding this compound to polymers improved tensile strength and thermal stability, making it valuable for various industrial applications .

Organic Synthesis Applications

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of functional groups through nucleophilic substitution reactions. For example, it has been utilized in multi-step syntheses leading to complex natural products with medicinal significance .

Photochemical Reactions

this compound has been studied for its role in photochemical reactions, where it acts as a photosensitizer. This property is harnessed in applications such as photodynamic therapy for cancer treatment, where light activation leads to cytotoxic effects on tumor cells .

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The enone functional group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The benzothiophene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Anticancer and Enzyme Inhibition

- Cardamonin (non-enaminone chalcone): Exhibits IC₅₀ = 4.35 μM against cancer cells, attributed to hydroxyl groups at ortho/para positions on ring A .

- Trimethoxyphenyl enaminone (C₁₄H₁₉NO₄): Shows potent apoptosis induction (IC₅₀ < 10 μM) due to methoxy groups enhancing membrane permeability .

- Target Compound: No direct bioactivity data is available, but its benzothiophene moiety may confer improved lipophilicity and target binding compared to phenyl analogs.

Antimicrobial Activity

Chalcone derivatives with electron-withdrawing groups (e.g., nitro, halogens) demonstrate stronger antibacterial effects. For example:

- (E)-1-(5-Chloro-2-hydroxyphenyl)-propen-1-one : Active against S. aureus (MIC = 8 μg/mL) due to chloro and hydroxyl groups .

Biological Activity

(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a benzothiophene moiety , which contribute to its reactivity and biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 3-acetylbenzothiophene with dimethylformamide dimethylacetal (DMF-DMA) under controlled conditions. The reaction is conducted at elevated temperatures, followed by extraction and recrystallization to obtain the final product .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent. Compounds with similar structures often exhibit:

- Antioxidant properties

- Anticancer activity

- Neuroprotective effects

The compound's mechanism of action is believed to involve interactions with specific biological targets, such as enzymes or receptors, leading to modulation of cellular pathways. Studies have shown that it may inhibit certain enzymes related to cancer progression and oxidative stress .

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 10 to 25 µM. The compound induced apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 25 | Inhibition of cell proliferation |

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, enhancing cell viability by approximately 40% compared to untreated controls .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 60 |

| Compound (10 µM) | 84 |

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance have revealed that this compound binds effectively to target proteins, suggesting a strong affinity that may correlate with its biological activity. The binding constants measured indicate a high level of interaction with specific receptors involved in cellular signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation, involving ketone and aldehyde precursors under basic or acidic conditions. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent selection (ethanol or methanol for solubility), and catalytic systems (e.g., NaOH or piperidine). Prolonged stirring (12–24 hrs) and inert atmospheres (N₂/Ar) improve yield .

- Data Example :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Piperidine (5 mol%) |

| Temperature | 70°C |

| Reaction Time | 18 hours |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

- Techniques :

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1650–1680 cm⁻¹ confirms the enaminone core .

- ¹H NMR : Protons on the α,β-unsaturated ketone appear as doublets (δ 6.5–7.5 ppm, J = 15–16 Hz) . The dimethylamino group shows a singlet at δ 2.8–3.2 ppm .

- Elemental Analysis : Validates purity (e.g., C: 65–68%, H: 5.5–6.5%, N: 4–5%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of this compound?

- Methodology : Crystallize the compound via slow evaporation (e.g., in chloroform/hexane). Use SHELXL for structure refinement, with R-factor thresholds < 0.06 for high confidence. Key parameters include bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and torsion angles to confirm the (E)-configuration .

- Data Example :

| Parameter | Value (Å/°) |

|---|---|

| C=O Bond Length | 1.23 Å |

| C=C Bond Length | 1.33 Å |

| Torsion Angle (C-C=C-O) | 175° |

Q. How do computational methods like DFT elucidate electronic properties and reaction mechanisms?

- Approach : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) and electrostatic potential maps. AIM theory analyzes bond critical points, confirming resonance stabilization in the enaminone system .

Q. What strategies address discrepancies between experimental and computational spectral data?

- Resolution : Cross-validate NMR/IR data with X-ray results. For example, tautomeric equilibria (keto-enol) may shift NMR peaks; use deuterated solvents (DMSO-d₆) and variable-temperature NMR to detect dynamic processes .

Q. How is this compound applied in coordination chemistry, and what advantages arise from its hemilabile properties?

- Applications : Acts as a hemilabile ligand in Rh(I)/Ir(I) complexes, where the dimethylamino group provides labile coordination, enhancing catalytic activity in C–H functionalization .

- Example Reaction :

| Metal Complex | Application | Reference |

|---|---|---|

| [Rh(CO)(enaminone)] | Catalytic C–H activation |

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.